2-(Tetradecyloxy)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetradecyloxy)propan-1-OL, also known as TPO, is a surfactant that has been widely used in various scientific research applications. It is a nonionic surfactant that has a hydrophilic head and a hydrophobic tail. TPO has been used in various fields such as pharmaceuticals, cosmetics, and materials science due to its unique properties.
Wirkmechanismus
2-(Tetradecyloxy)propan-1-OL works by reducing the surface tension of the solution, which leads to the formation of micelles. Micelles are small aggregates of surfactant molecules that can solubilize hydrophobic compounds. 2-(Tetradecyloxy)propan-1-OL can also form reverse micelles, which can solubilize hydrophilic compounds.
Biochemische Und Physiologische Effekte
2-(Tetradecyloxy)propan-1-OL has been shown to have minimal toxicity and is considered safe for use in various scientific research applications. It has been shown to have no significant effect on cell viability or membrane integrity. 2-(Tetradecyloxy)propan-1-OL has also been shown to have minimal effect on protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Tetradecyloxy)propan-1-OL is its ability to improve the solubility and stability of various drugs and proteins. It is also easy to handle and has minimal toxicity. However, 2-(Tetradecyloxy)propan-1-OL has some limitations such as its limited solubility in water and its tendency to form aggregates at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-(Tetradecyloxy)propan-1-OL research. One area of research is the development of new 2-(Tetradecyloxy)propan-1-OL derivatives that have improved solubility and stability. Another area of research is the development of new 2-(Tetradecyloxy)propan-1-OL-based drug delivery systems that can target specific cells or tissues. Additionally, 2-(Tetradecyloxy)propan-1-OL can be used as a tool for studying protein-protein interactions and membrane protein structure and function.
Conclusion:
In conclusion, 2-(Tetradecyloxy)propan-1-OL is a unique surfactant that has been extensively used in various scientific research applications. Its ability to improve the solubility and stability of various drugs and proteins makes it an ideal surfactant for drug delivery and protein purification. 2-(Tetradecyloxy)propan-1-OL has minimal toxicity and is considered safe for use in scientific research. There are several future directions for 2-(Tetradecyloxy)propan-1-OL research, including the development of new 2-(Tetradecyloxy)propan-1-OL derivatives and drug delivery systems.
Synthesemethoden
2-(Tetradecyloxy)propan-1-OL can be synthesized using various methods such as esterification, etherification, and alkoxylation. One of the most common methods for synthesizing 2-(Tetradecyloxy)propan-1-OL is through the reaction of tetradecanol with propylene oxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(Tetradecyloxy)propan-1-OL has been extensively used in scientific research as a surfactant due to its unique properties. It has been used in various fields such as drug delivery, gene therapy, and protein purification. 2-(Tetradecyloxy)propan-1-OL has been shown to improve the solubility and stability of various drugs and proteins, making it an ideal surfactant for drug delivery and protein purification.
Eigenschaften
CAS-Nummer |
104631-71-2 |
---|---|
Produktname |
2-(Tetradecyloxy)propan-1-OL |
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
2-tetradecoxypropan-1-ol |
InChI |
InChI=1S/C17H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17(2)16-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
OZTHFQSNGNJBBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(C)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(C)CO |
Synonyme |
1-Propanol, 2-(tetradecyloxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.